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For researchers, scientists, and drug development professionals navigating the complex

landscape of kinase inhibitors, a clear understanding of the subtle yet significant differences

between analogous compounds is paramount. This guide provides an objective comparison of

two widely used tyrphostin inhibitors, AG-494 and AG-490, focusing on their performance,

mechanisms of action, and the experimental data that defines their utility.

Overview of AG-494 and AG-490
AG-494 and AG-490 are members of the tyrphostin family, a class of synthetic compounds

designed to inhibit protein tyrosine kinases. While structurally similar, their inhibitory profiles

exhibit key distinctions that dictate their application in research. AG-490 is well-documented as

a potent inhibitor of both the Janus kinase (JAK) family and the Epidermal Growth Factor

Receptor (EGFR).[1][2] In contrast, AG-494 is primarily recognized as an EGFR kinase

inhibitor, with additional findings indicating a shared capacity with AG-490 to block the

activation of Cyclin-Dependent Kinase 2 (Cdk2).[3]

Mechanism of Action and Target Specificity
AG-490 functions as an ATP-competitive inhibitor, targeting the kinase domain of its target

proteins. Its inhibitory activity is most pronounced against EGFR and JAK2, with reported

activity also against JAK3 and ErbB2.[1][2] Notably, studies have indicated that AG-490 does

not significantly inhibit other tyrosine kinases such as Lck, Lyn, Btk, Syk, and Src, suggesting a

degree of selectivity.[1] The inhibition of the JAK/STAT signaling pathway is a cornerstone of its
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mechanism, leading to the downstream suppression of cytokine-mediated cellular responses.

[4][5]

AG-494, as a close analog of AG-490, also functions as an ATP-competitive inhibitor of EGFR.

[6] A significant finding is its ability, shared with AG-490, to block the activation of Cdk2, a key

regulator of the cell cycle.[3] This suggests that both compounds may exert their anti-

proliferative effects not only through the inhibition of growth factor signaling but also by directly

impacting cell cycle progression.

Quantitative Data Comparison
The following table summarizes the available half-maximal inhibitory concentration (IC50)

values for AG-494 and AG-490 against various kinases. It is important to note that these values

are compiled from different studies and may not be directly comparable due to variations in

experimental conditions.

Target Kinase AG-494 IC50 AG-490 IC50

EGFR 0.7 µM, 1 µM 0.1 µM

JAK2 Not widely reported ~10 µM

JAK3 Not widely reported 25 µM

ErbB2 Not widely reported 13.5 µM

Cdk2 Inhibition of activation reported Inhibition of activation reported

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these inhibitors and a

typical experimental workflow for their characterization.
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Figure 1: Inhibition of the EGFR Signaling Pathway.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1664428?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytokine Receptor

JAK

 Activates

Cytokine

AG-490

Inhibits

STAT

 Phosphorylates

STAT Dimer

 Dimerization

Nucleus

 Translocation

Gene Expression

Click to download full resolution via product page

Figure 2: Inhibition of the JAK/STAT Signaling Pathway by AG-490.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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